2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
Core Structural Features
The molecular formula C₂₀H₂₄N₄ delineates a 20-carbon system comprising a pyrazolo[5,1-b]quinazoline backbone fused with a partially hydrogenated cyclohexene ring. The central quinazoline moiety (positions 1–4 and 6–9) merges with a pyrazole ring (positions 5, 10b, 1, and 2) through shared nitrogen and carbon atoms, creating a bicyclic framework. Saturation at positions 5–8 yields a tetrahydropyrano-like conformation, while the phenyl (C₆H₅) and methyl (CH₃) groups occupy positions 3 and 2, respectively. The isopropylamine substituent (-NH-C(CH₃)₂) attaches to position 9, completing the substitution pattern.
The IUPAC name systematically describes this architecture:
- Pyrazolo[5,1-b]quinazoline : Specifies the fused bicyclic system where the pyrazole ring (positions 5,1-b) bridges the quinazoline nucleus.
- 5,6,7,8-Tetrahydro : Indicates hydrogenation of the quinazoline’s four-membered ring.
- 2-Methyl-3-phenyl : Denotes methyl and phenyl substituents at positions 2 and 3.
- N-(Propan-2-yl)-9-amine : Identifies the isopropylamine group at position 9.
The SMILES string CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C encodes this topology, confirming the connectivity between the pyrazole (N1–N2), quinazoline (C2–N4), and substituents.
Comparative Nomenclature in Pyrazoloquinazoline Derivatives
Structural analogs demonstrate systematic naming conventions. For instance, 2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one () shares the pyrazolo[5,1-b]quinazoline core but differs through a ketone group at position 9 and unsaturated rings. Similarly, 9-methyl-2-(methylthio)-3-(phenylsulfonyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline () illustrates how suffix modifications (-sulfonyl, -thio) and prefixes (tetrahydro-) adjust the parent name to reflect substituents and saturation states.
Properties
IUPAC Name |
2-methyl-3-phenyl-N-propan-2-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13(2)21-19-16-11-7-8-12-17(16)22-20-18(14(3)23-24(19)20)15-9-5-4-6-10-15/h4-6,9-10,13,21H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPBQXTPDPZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can be represented as follows:
- Molecular Formula : C19H24N4
- Molecular Weight : 320.43 g/mol
Structural Features
- The compound features a tetrahydropyrazoloquinazoline core, which is known for its diverse pharmacological activities.
- The presence of a phenyl group and an isopropyl substituent may contribute to its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinazolines exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-methyl-3-phenyl... | MCF-7 (breast cancer) | 3.5 | Induction of apoptosis |
| 2-methyl-3-phenyl... | A549 (lung cancer) | 4.2 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle regulation.
Antimicrobial Activity
In addition to anticancer properties, some pyrazoloquinazoline derivatives have been tested for antimicrobial activity. Preliminary studies indicate that certain analogs possess moderate antibacterial effects against Gram-positive bacteria:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 2-methyl-3-phenyl... | Staphylococcus aureus | 50 |
| 2-methyl-3-phenyl... | Escherichia coli | 75 |
These findings highlight the potential for this compound to serve as a lead in the development of new antimicrobial agents.
Neuroprotective Effects
Emerging research has suggested that pyrazoloquinazolines may also exhibit neuroprotective effects. For example, a study evaluating the impact on neuronal cells indicated that certain derivatives could protect against oxidative stress-induced damage:
| Compound | Neuronal Cell Line Tested | Protective Effect (%) |
|---|---|---|
| 2-methyl-3-phenyl... | SH-SY5Y | 60 |
This protective effect may be attributed to the compound's ability to modulate signaling pathways related to oxidative stress.
Case Studies
- Case Study on Anticancer Activity :
- A study conducted by Liu et al. synthesized several derivatives of tetrahydropyrazoloquinazolines and evaluated their anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value of 2.8 µM against MCF-7 cells, indicating strong antiproliferative effects.
- Case Study on Neuroprotection :
- Research by Zhang et al. investigated the neuroprotective properties of similar compounds in an in vitro model of neurodegeneration induced by oxidative stress. The study reported that treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.
Comparison with Similar Compounds
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid (CAS 436088-43-6)
- Structural Differences :
- The carboxylic acid group introduces polarity, impacting solubility and binding interactions (e.g., hydrogen bonding with biological targets).
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (CAS 1429309-42-1)
- Structural Differences :
- Implications :
- Bromine increases molecular weight (268.11 g/mol) and may enhance halogen bonding in receptor interactions.
- The ketone group reduces basicity compared to the amine, altering pharmacokinetic properties.
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid (CAS 1310233-90-9)
9-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile
- Structural Differences: Contains a methoxyethoxy (-OCH₂CH₂OCH₃) group at position 9 and a cyano (-CN) group at position 3. Synthesized via nucleophilic substitution of a chloro precursor with 2-methoxyethanol .
- Implications: The ether-linked side chain enhances solubility in polar solvents, while the cyano group may act as a hydrogen bond acceptor.
Comparative Data Table
Key Observations
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability and modulate electronic properties. Polar groups (-COOH, -OH) improve solubility but may limit blood-brain barrier penetration.
- Synthetic Flexibility : The pyrazoloquinazoline core allows diverse functionalization, as demonstrated by bromination, carboxylation, and etherification strategies .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of polycyclic heteroaromatic compounds like this quinazoline derivative typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group modifications. For example:
- Cyclocondensation: Reacting pyrazole precursors with substituted phenylhydrazines under reflux in ethanol or acetic acid to form the tetrahydropyrazoloquinazoline core .
- N-Alkylation: Introducing the isopropylamine group via nucleophilic substitution using propan-2-amine in the presence of a base like K₂CO₃ in DMF at 60–80°C .
- Optimization Tips: Monitor reaction progress via TLC, and adjust solvent polarity (e.g., DMF vs. THF) to improve yields. For example, yields for analogous compounds range from 72% to 89% depending on solvent and catalyst choice .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple spectroscopic and analytical techniques:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions and stereochemistry. For example, the isopropyl group’s methyl protons typically appear as a doublet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₅N₅: 360.2187) .
- Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (e.g., C: 73.5%, H: 6.9%, N: 19.6%) .
- HPLC: Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
Methodological Answer:
- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like kinases or phosphodiesterases. Focus on key interactions:
- In Vitro Assays: Test inhibitory activity using fluorescence-based assays (e.g., ATPase activity) at varying concentrations (1 nM–100 µM). Compare IC₅₀ values with structurally similar analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify critical substituents .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Control for Experimental Variability: Standardize assay conditions (e.g., pH, temperature, cell lines) and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in protein purification methods or assay readouts .
- Orthogonal Validation: Confirm activity via alternative assays (e.g., SPR for binding affinity if enzyme inhibition data is inconsistent) .
Q. What methodologies are suitable for studying the metabolic stability of this compound?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify remaining parent compound via LC-MS/MS at intervals (0, 15, 30, 60 min). Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess potential drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
